molecular formula C25H30N4O5S2 B12163691 ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12163691
M. Wt: 530.7 g/mol
InChI Key: HROUARBPKBKQDU-CYVLTUHYSA-N
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Description

  • Preparation Methods

    • Synthesizing this compound involves several steps. One common approach is the Fischer indole cyclization, which starts with a suitable precursor.
    • For instance, starting with a precursor like 3-methoxy-2-methyl-9H-carbazole, the Fischer indole cyclization can yield our target compound.
    • Reaction conditions typically include glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl). Subsequent steps may involve reduction and aromatization .
  • Chemical Reactions Analysis

    • Our compound can undergo various reactions due to its functional groups. Let’s explore some:

        Oxidation: Oxidative processes can modify the thiazolidinone ring or the piperidine moiety.

        Reduction: Reduction of the carbonyl group in the pyrimidine ring could lead to different products.

        Substitution: Substituents on the indole ring can be modified via electrophilic substitution.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
  • Scientific Research Applications

      Medicine: Our compound’s unique structure may offer therapeutic potential. Researchers could explore its antiviral, anti-inflammatory, or anticancer properties.

      Chemistry: It serves as a valuable synthetic intermediate for designing novel molecules.

      Biology: Investigating its effects on cellular pathways could reveal new insights.

      Industry: Perhaps it has applications in drug development or materials science.

  • Mechanism of Action

    • While specific details depend on experimental studies, we can speculate:
      • The thiazolidinone ring may interact with enzymes or receptors.
      • The piperidine group could influence cellular processes.
      • Further research is needed to elucidate precise mechanisms.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
    • Our compound’s unique features set it apart, but further comparative studies are essential.

    Properties

    Molecular Formula

    C25H30N4O5S2

    Molecular Weight

    530.7 g/mol

    IUPAC Name

    ethyl 1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

    InChI

    InChI=1S/C25H30N4O5S2/c1-4-34-24(32)17-8-12-27(13-9-17)21-18(22(30)28-10-5-7-16(2)20(28)26-21)15-19-23(31)29(25(35)36-19)11-6-14-33-3/h5,7,10,15,17H,4,6,8-9,11-14H2,1-3H3/b19-15-

    InChI Key

    HROUARBPKBKQDU-CYVLTUHYSA-N

    Isomeric SMILES

    CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC

    Canonical SMILES

    CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC

    Origin of Product

    United States

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